molecular formula C21H17F3N2O5 B2921944 methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate CAS No. 868225-19-8

methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate

Cat. No.: B2921944
CAS No.: 868225-19-8
M. Wt: 434.371
InChI Key: PLEPGYJYOQWHKI-UHFFFAOYSA-N
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Description

Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a synthetic organic compound featuring a dihydroisoquinolinone core substituted with a carbamoyl methyl group linked to a 4-(trifluoromethyl)phenyl moiety and an acetoxy ester side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester group may improve bioavailability or act as a prodrug moiety.

Properties

IUPAC Name

methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5/c1-30-19(28)12-31-17-4-2-3-16-15(17)9-10-26(20(16)29)11-18(27)25-14-7-5-13(6-8-14)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEPGYJYOQWHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the Carbamate Linkage: The carbamate linkage is formed by reacting the amine with an isocyanate derivative.

    Esterification: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can bind to specific protein sites, inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Highlights Molecular Weight (g/mol) CAS RN Key Use/Activity Source
Target Compound : Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate Dihydroisoquinolinone core, trifluoromethylphenyl carbamoyl, methyl ester Not explicitly provided Not provided Inferred herbicide (sulfonylurea-like activity)
Metsulfuron-methyl ester Triazine ring, methoxy and methyl substituents, sulfonylurea bridge ~381.3 [74223-64-6] Herbicide (ALS inhibitor)
Thifensulfuron-methyl ester Thiophene carboxylate, triazine ring, sulfonylurea bridge ~387.3 [79277-27-3] Herbicide (ALS inhibitor)
Oxamyl Carbamate group, methyl ester, thioimidate ~219.2 [23135-22-0] Insecticide/nematicide (acetylcholinesterase inhibitor)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole ring, phenylcarbamoyl, benzoate ester 369.4 [1142210-42-1] Research chemical (biological activity unspecified)

Mechanistic and Functional Insights

  • Target Compound vs. Sulfonylurea Herbicides: The target compound shares structural motifs with sulfonylurea herbicides like metsulfuron-methyl, which inhibit acetolactate synthase (ALS) in plants . However, the dihydroisoquinolinone core and trifluoromethyl group may confer enhanced binding affinity or resistance to enzymatic degradation compared to triazine-based sulfonylureas.
  • Ester Functionality : The methyl ester group may act as a prodrug, requiring hydrolysis to the active carboxylic acid form (common in sulfonylureas like metsulfuron-methyl) .

Biological Activity

Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F3N2O4
  • Molecular Weight : 392.33 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting non-receptor tyrosine-protein kinases, which are crucial for various cellular processes, including cell growth, survival, and motility. This inhibition can lead to altered signaling pathways that affect cancer cell proliferation and migration .
  • Regulation of Apoptosis : It may influence apoptotic pathways by modulating the phosphorylation of proteins involved in cell death, such as caspases and DNA damage response proteins .
  • Antitumor Activity : Preliminary studies suggest that this compound could have antitumor properties by targeting specific cancer cell lines and enhancing the efficacy of existing chemotherapeutic agents .

Biological Activity Data

Activity Type Effect Reference
Tyrosine Kinase InhibitionInhibits ABL1 kinase activity
Apoptosis InductionPromotes caspase activation
Antitumor EffectsReduces viability in colorectal cancer cells

Case Study 1: Antitumor Efficacy

A study conducted on human colorectal cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 25 nM when combined with paclitaxel. This combination therapy showed enhanced effectiveness against ABCC10-overexpressing cells, which are typically resistant to paclitaxel .

Case Study 2: Mechanism Elucidation

Another investigation focused on the mechanistic pathways involved in apoptosis triggered by this compound. It was found to activate the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death in various cancer models .

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